Cas no 768292-07-5 (1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone)

1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone structure
768292-07-5 structure
Product Name:1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
CAS No:768292-07-5
MF:C11H14N2O3
MW:222.240462779999
CID:1011846
PubChem ID:565340
Update Time:2025-04-20

1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
    • 1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
    • IVYZJWUTDZYPEB-UHFFFAOYSA-N
    • 1-Acetyl-4-(2-furoyl)piperazine #
    • AKOS000654795
    • CHEMBL1719073
    • 768292-07-5
    • SR-01000324539
    • 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-ethanone
    • 4-Acetyl 1-(2-furoyl)piperazine
    • 1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one
    • SCHEMBL13804475
    • SR-01000324539-1
    • MLS001216880
    • SMR000612834
    • DTXSID90340508
    • BAS 09536583
    • HMS2909G19
    • 1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone
    • STK176136
    • MDL: MFCD05668564
    • Inchi: 1S/C11H14N2O3/c1-9(14)12-4-6-13(7-5-12)11(15)10-3-2-8-16-10/h2-3,8H,4-7H2,1H3
    • InChI Key: IVYZJWUTDZYPEB-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CO1)N1CCN(C(C)=O)CC1

Computed Properties

  • Exact Mass: 222.10044231g/mol
  • Monoisotopic Mass: 222.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 53.8Ų
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